An In-depth Technical Guide to the Synthesis and Characterization of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane
An In-depth Technical Guide to the Synthesis and Characterization of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane, a heterocyclic compound utilized as a flavoring agent. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, analytical chemistry, and drug development. The guide details a plausible synthetic pathway, outlines a step-by-step experimental protocol, and provides an in-depth analysis of the spectroscopic techniques required for the structural elucidation and characterization of the target molecule.
Introduction: The Significance of 1,3,5-Dithiazinanes
The 1,3,5-dithiazinane ring system is a sulfur and nitrogen-containing heterocycle that has garnered interest in various chemical disciplines. These compounds are often accessible through multicomponent reactions, which are highly valued in modern organic synthesis for their efficiency and atom economy.[1] The specific compound of focus, 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane, is recognized for its nutty and roasted aroma, leading to its application in the food industry as a flavoring agent.[2] Understanding its synthesis and a thorough characterization are crucial for quality control and regulatory purposes.
Chemical Profile of the Target Compound:
| Property | Value | Source |
| IUPAC Name | 4,6-dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane | [3] |
| Synonyms | 2-isobutyl-4,6-dimethyldihydro-4H-1,3,5-dithiazine | [2] |
| CAS Number | 101517-87-7 | [3] |
| Molecular Formula | C₉H₁₉NS₂ | [4] |
| Molecular Weight | 205.39 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | - |
| Odor | Nutty, roasted | [2] |
Synthesis of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane: A Representative Protocol
The synthesis of 1,3,5-dithiazinanes is typically achieved through a one-pot, multicomponent condensation reaction involving an aldehyde, ammonia, and hydrogen sulfide.[1] For the synthesis of the asymmetrically substituted 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane, a mixture of two different aldehydes, isobutyraldehyde and acetaldehyde, is required.
Proposed Reaction Scheme
The reaction proceeds through the formation of imine intermediates from the respective aldehydes and ammonia, which then react with hydrogen sulfide to form the heterocyclic ring. The isobutyl group at the C2 position originates from isobutyraldehyde, while the two methyl groups at the C4 and C6 positions are derived from acetaldehyde.
Caption: General reaction scheme for the synthesis.
Causality Behind Experimental Choices
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Choice of Reactants: The structure of the target molecule dictates the choice of aldehydes. Isobutyraldehyde provides the 2-isobutyl substituent, and acetaldehyde provides the 4,6-dimethyl substituents. Ammonia serves as the nitrogen source for the heterocyclic ring. Hydrogen sulfide provides the sulfur atoms.
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Solvent: A suitable solvent, such as a lower alcohol (e.g., ethanol or methanol) or a non-polar solvent like toluene, is often used to facilitate the reaction and control the temperature.
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Catalyst: The reaction is typically self-catalyzed by the basicity of ammonia, although mild acidic or basic conditions can be employed to optimize the reaction rate and yield.
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Temperature: The reaction is often carried out at or slightly above room temperature. Exothermic reactions may require initial cooling.
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Work-up: An aqueous work-up is necessary to remove inorganic byproducts and unreacted starting materials. This is followed by extraction with an organic solvent and subsequent purification.
Detailed Experimental Protocol
Disclaimer: This is a representative protocol based on established chemical principles for the synthesis of 1,3,5-dithiazinanes. Researchers should conduct a thorough risk assessment before proceeding.
Materials:
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Isobutyraldehyde (Reagent Grade)
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Acetaldehyde (Reagent Grade)
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Ammonia solution (e.g., 28-30% in water)
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Hydrogen sulfide gas or a source of sulfide ions (e.g., NaHS)
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Ethanol (Anhydrous)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine (Saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask with a magnetic stirrer
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Dropping funnel
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Condenser
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Gas inlet tube
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Separatory funnel
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Rotary evaporator
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Apparatus for column chromatography (silica gel)
Procedure:
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Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a gas inlet tube.
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Charging Reactants: To the flask, add a solution of acetaldehyde (2 molar equivalents) in ethanol (100 mL). Cool the flask in an ice bath.
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Addition of Ammonia: Slowly add a concentrated ammonia solution (at least 3 molar equivalents) to the cooled acetaldehyde solution with vigorous stirring.
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Addition of Isobutyraldehyde: Add isobutyraldehyde (1 molar equivalent) dropwise to the reaction mixture.
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Introduction of Hydrogen Sulfide: Bubble hydrogen sulfide gas slowly through the reaction mixture for a period of 2-4 hours, or until the reaction is complete (monitored by TLC). Alternatively, a solution of sodium hydrosulfide (NaHS) can be added portion-wise.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
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Quenching and Work-up: Once the reaction is complete, stop the flow of hydrogen sulfide and allow the mixture to warm to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).
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Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane.
Caption: Experimental workflow for the synthesis.
Characterization of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane
A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are paramount.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~4.5-4.8 | m | 2H | H-4, H-6 | Protons on carbons adjacent to both N and S are deshielded. |
| ~4.0-4.2 | t | 1H | H-2 | Proton on carbon between two sulfur atoms is deshielded. |
| ~1.8-2.0 | m | 1H | CH of isobutyl | Methine proton of the isobutyl group. |
| ~1.5-1.7 | m | 2H | CH₂ of isobutyl | Methylene protons of the isobutyl group. |
| ~1.3-1.5 | d | 6H | CH₃ at C-4, C-6 | Methyl groups attached to the dithiazinane ring. |
| ~0.9-1.0 | d | 6H | CH₃ of isobutyl | Two methyl groups of the isobutyl group. |
| ~1.5-2.5 | br s | 1H | N-H | The N-H proton signal is often broad and its chemical shift is concentration-dependent. |
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~70-75 | C-2 | Carbon atom situated between two sulfur atoms. |
| ~55-60 | C-4, C-6 | Carbon atoms adjacent to both nitrogen and sulfur. |
| ~45-50 | CH₂ of isobutyl | Methylene carbon of the isobutyl group. |
| ~25-30 | CH of isobutyl | Methine carbon of the isobutyl group. |
| ~20-25 | CH₃ at C-4, C-6 | Methyl carbons on the dithiazinane ring. |
| ~20-25 | CH₃ of isobutyl | Methyl carbons of the isobutyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 205, corresponding to the molecular weight of the compound.
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Key Fragmentation Pathways:
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Alpha-cleavage: Cleavage of the isobutyl group at the C2 position is a likely fragmentation pathway. This would result in the loss of an isobutyl radical (•C₄H₉, mass = 57), leading to a fragment ion at m/z = 148.
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Ring Cleavage: The dithiazinane ring can undergo various cleavage patterns. Loss of a methyl group (•CH₃, mass = 15) from the C4 or C6 position would lead to a fragment at m/z = 190.
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Further fragmentation of the ring can lead to smaller sulfur and nitrogen-containing ions.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-3400 | N-H stretch | Secondary amine |
| ~2850-2960 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1450-1470 | C-H bend | Aliphatic (CH₂, CH₃) |
| ~1100-1200 | C-N stretch | Amine |
| ~600-800 | C-S stretch | Thioether |
Safety and Handling
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Starting Materials: Isobutyraldehyde and acetaldehyde are flammable and volatile liquids. Ammonia is corrosive and has a pungent odor. All should be handled in a well-ventilated fume hood.
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Hydrogen Sulfide: Hydrogen sulfide is a highly toxic and flammable gas. Extreme caution must be exercised when handling it. A dedicated gas scrubbing system is essential.
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Product: The toxicological properties of 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane have not been extensively studied. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed.
Conclusion
This technical guide has detailed a comprehensive approach to the synthesis and characterization of 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane. The proposed synthetic protocol, based on a multicomponent condensation reaction, offers an efficient route to this valuable flavoring agent. The characterization data, including predicted NMR, MS, and IR spectra, provide a robust framework for the structural verification and quality control of the synthesized compound. This guide serves as a valuable resource for researchers and scientists working in the fields of organic synthesis and food chemistry.
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